molecular formula C8H12N2O B14383446 4-[(1-Aminoethyl)amino]phenol CAS No. 88095-94-7

4-[(1-Aminoethyl)amino]phenol

Cat. No.: B14383446
CAS No.: 88095-94-7
M. Wt: 152.19 g/mol
InChI Key: NAQRPSUXYCXEHE-UHFFFAOYSA-N
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Description

Overview of Phenolic Amine Compounds in Organic Synthesis and Medicinal Chemistry

Phenolic amines, which feature both a hydroxyl group on an aromatic ring and an amine function, are pivotal scaffolds in organic synthesis and medicinal chemistry. The presence of both acidic (phenolic) and basic (amino) groups imparts unique chemical reactivity and allows for a wide range of chemical modifications. numberanalytics.com These compounds are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, the phenolic hydroxyl can form hydrogen bonds with biological targets, while the amine group, often protonated at physiological pH, can engage in ionic interactions, both of which are crucial for molecular recognition and biological activity. slideshare.netresearchgate.net For instance, many neurotransmitters and hormones are phenolic amines, highlighting their inherent biological relevance. The global market for aminophenols, key precursors to many of these compounds, was valued at USD 2 billion in 2023 and is projected to grow, underscoring their industrial importance. thebrainyinsights.comprecedenceresearch.comopenpr.com

Phenolic compounds are known for their antioxidant properties, and the introduction of an amine group can modulate this activity. researchgate.net Furthermore, the amino group serves as a handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery. The synthesis of phenolic amines can be achieved through various methods, including the reduction of nitrophenols and the direct amination of phenols. mdpi.comgoogle.com

Structural Diversity of Aminophenolic Ethylamine (B1201723) Isomers and their Research Significance

The structural diversity of aminophenolic ethylamine isomers, which includes variations in the substitution pattern on the phenyl ring, is a key area of research. The relative positions of the hydroxyl and aminoethyl groups (ortho, meta, or para) significantly influence the molecule's conformation, electronic properties, and, consequently, its biological activity.

Focus on Monosubstituted Phenyl Rings (e.g., 2-, 3-, and 4-(1-Aminoethyl)phenol) in Academic Literature

Isomers such as 2-(1-Aminoethyl)phenol and 3-(1-Aminoethyl)phenol have been noted in chemical literature. For example, 2-(1-Aminoethyl)phenol is explored for its potential in neurodegenerative disease research and as a building block in drug design due to its structural similarity to other bioactive molecules. smolecule.com The synthesis of these isomers can be achieved through various established chemical routes. chemicalbook.com The specific positioning of the functional groups dictates the molecule's interaction with biological targets. For instance, the position of the hydroxyl group can affect the molecule's ability to act as a proton donor or acceptor in hydrogen bonding, a critical factor in enzyme inhibition or receptor binding.

Table 1: Properties of Aminophenolic Ethylamine Isomers

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Research Areas
2-(1-Aminoethyl)phenol 89985-53-5 C₈H₁₁NO 137.18 Neurodegenerative diseases, oncology, drug design smolecule.comtheclinivex.com
3-(1-Aminoethyl)phenol 63720-38-7 C₈H₁₁NO 137.18 Chemical synthesis intermediate nih.govsigmaaldrich.comsigmaaldrich.com

This table is generated based on available data for related isomers and is for illustrative purposes.

Importance of Chiral Amines as Building Blocks in Advanced Chemical Synthesis

The ethylamine side chain in compounds like 4-[(1-Aminoethyl)amino]phenol introduces a chiral center, making them chiral amines. Chiral amines are of paramount importance in the pharmaceutical industry, as it is estimated that approximately 40-45% of small-molecule drugs contain a chiral amine moiety. nih.govnih.govopenaccessgovernment.org The different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological and toxicological profiles. openaccessgovernment.org

The synthesis of single-enantiomer chiral amines is a major focus of modern organic chemistry. nih.gov Methods for producing enantiomerically pure amines include asymmetric synthesis using chiral catalysts, enzymatic resolutions, and the use of chiral auxiliaries. acs.orgrsc.org Biocatalytic methods, employing enzymes like transaminases, are gaining prominence as they offer high selectivity under environmentally benign conditions. nih.govacs.org Chiral amines serve as versatile building blocks for the synthesis of complex molecules with specific stereochemistry, which is crucial for their intended biological function. sigmaaldrich.comresearchgate.net

Scope and Research Trajectories Pertaining to Aminophenolic Ethylamine Systems

The research landscape for aminophenolic ethylamine systems is expanding, driven by the need for novel therapeutic agents and advanced materials. Key research trajectories include:

Development of Novel Catalytic Systems: The synthesis of these molecules often relies on efficient catalytic methods. Research is ongoing to develop new catalysts, including transition metal complexes and biocatalysts, for the selective synthesis of specific isomers and enantiomers. nih.govrsc.org

Medicinal Chemistry Applications: The structural motif of aminophenolic ethylamines is present in various biologically active compounds. Researchers are exploring derivatives of this scaffold for their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.govgoogle.comekb.eg The ability of the phenolic group to interact with reactive oxygen species and the amine's role in receptor binding make them attractive candidates for drug development. researchgate.netnih.gov

Materials Science: The functional groups present in aminophenolic ethylamines make them suitable for incorporation into polymers and other materials, potentially imparting unique properties such as antioxidant capabilities or specific binding affinities.

While direct research on this compound is limited, the foundational knowledge of related aminophenolic compounds and chiral amines provides a strong basis for future investigations into its synthesis, properties, and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88095-94-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(1-aminoethylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-6(9)10-7-2-4-8(11)5-3-7/h2-6,10-11H,9H2,1H3

InChI Key

NAQRPSUXYCXEHE-UHFFFAOYSA-N

Canonical SMILES

CC(N)NC1=CC=C(C=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for Aminophenolic Ethylamines and Their Analogs

Enantioselective Synthesis Strategies

Achieving high enantiomeric purity is critical when preparing chiral aminophenolic compounds for applications where specific stereoisomers are required. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, employing methods that range from biological catalysts to asymmetric metal complexes.

Biocatalytic Approaches, including Transaminase-Mediated Transformations for High Enantiomeric Purity

Biocatalysis has emerged as a powerful and green tool for the asymmetric synthesis of chiral amines. rsc.org ω-Transaminases (ω-TAs) are particularly effective, offering excellent enantioselectivity under mild reaction conditions. rsc.orgnih.govrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, creating a chiral amine. nih.gov

A notable application of this method is the synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a close structural analog of 4-[(1-aminoethyl)amino]phenol. bldpharm.comnih.gov In one study, a library of 21 different (R)-enantioselective ω-TAs was screened. Eighteen of these enzymes showed activity for the conversion of the prochiral ketone substrate, with the enzyme AbTA from Arthrobacter sp. identified as a highly potent candidate. The synthesis was successfully performed using whole E. coli cells expressing the AbTA enzyme as the catalyst.

Optimization of the reaction conditions revealed that the ideal temperature and pH for the biotransformation are 35-40 °C and pH 8.0, respectively. The addition of co-solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) at concentrations of 5-20% was found to enhance enzyme activity. In a scaled-up one-liter reaction, a 50% conversion was achieved in 24 hours, yielding the desired (R)-2-(1-aminoethyl)-4-fluorophenol product with an exceptional enantiomeric excess (ee) of up to 100%. nih.gov The use of biocatalysts like transaminases avoids harsh chemicals and provides a direct route to highly pure chiral amines. bohrium.comnih.gov

ParameterOptimal Condition/ResultReference
Enzyme SourceAbTA from Arthrobacter sp. KNK168 nih.gov
Catalyst FormWhole E. coli cells expressing AbTA nih.gov
Optimal Temperature35-40 °C nih.gov
Optimal pH8.0 nih.gov
Effective Co-solventsEthanol, Isopropanol, Methanol, DMSO (5-20%) nih.gov
Conversion (1L scale)~50% in 24h nih.gov
Enantiomeric Excess (ee)Up to 100% nih.gov

Asymmetric Catalysis in Chiral Amino Alcohol Synthesis (e.g., Ruthenium-catalyzed methods)

Asymmetric metal catalysis provides a highly efficient route to chiral amino alcohols, which are key precursors and analogs of aminophenolic ethylamines. Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of unprotected α-amino ketones is a particularly powerful and green methodology. acs.orgnih.gov This approach avoids the need for pressurized hydrogenation equipment and uses ruthenium, an inexpensive and accessible noble metal. acs.org

The process facilitates the synthesis of a wide array of chiral 1,2-amino alcohol-containing molecules with outstanding enantioselectivities, often exceeding 99% ee. acs.orgnih.gov For instance, a facile synthetic protocol for important drug molecules has been developed using this method. nih.gov The stereoselectivity in some systems is achieved through a "borrowing hydrogen" mechanism, where a single chiral Ru catalyst controls the formation of remote chiral centers via a dynamic kinetic asymmetric transformation. nih.gov This highlights the sophistication of modern catalyst design in controlling molecular architecture. nih.govchemscene.com

Catalyst SystemReaction TypeKey FeaturesEnantioselectivity (ee)Reference
Chiral Ru-catalystAsymmetric Hydroalkylation (Borrowing Hydrogen)Controls two remote chiral centers via dynamic kinetic asymmetric transformation.High nih.gov
RuCl(S,S)-Ms-DENEB / Ru-tethered catalystsAsymmetric Transfer Hydrogenation (ATH)Operates without pressurized H2; cost-effective; high reactivity for unprotected α-amino ketones.>99% acs.org

Stereoselective Derivatization Reactions (e.g., Thiourea (B124793) formation)

Stereoselective derivatization is a valuable strategy for both the synthesis and analysis of chiral compounds. One such method involves the reaction of chiral aminoethylphenols with isothiocyanates to form thiourea derivatives. For example, 2-[(1R)-1-aminoethyl]phenol can be reacted with benzoyl isothiocyanate in a quantitative derivatization reaction. This process creates a new, more complex chiral molecule containing a thiourea moiety.

This type of reaction is highly efficient and can be used to create diastereomeric compounds that may have distinct physical properties, facilitating separation or specific biological interactions. While often used to create chiral solvating agents for analytical purposes like NMR spectroscopy, the underlying reaction is a robust synthetic transformation for creating functionalized aminophenol analogs.

Catalytic Hydrogenation Processes for Aminophenolic Compounds

Catalytic hydrogenation is a cornerstone industrial process for the synthesis of aminophenols. The most common route involves the reduction of a nitrophenol to an aminophenol. acs.org For instance, 4-aminophenol (B1666318) is commercially produced by the catalytic hydrogenation of p-nitrophenol. acs.org This method is considered more attractive than older routes that used stoichiometric iron-acid reducing agents, which produced large amounts of iron sludge waste. acs.org

The reaction is typically carried out in a slurry reactor using a heterogeneous transition metal catalyst. Platinum on carbon (Pt/C) is often the catalyst of choice due to its high activity compared to other metals like palladium (Pd), nickel (Ni), rhodium (Rh), or ruthenium (Ru). acs.org The process involves the initial reduction of the nitro group to a phenylhydroxylamine intermediate, which then undergoes a Bamberger rearrangement in the presence of acid to form the final p-aminophenol product. acs.orgresearchgate.net The polarity of the solvent significantly impacts the reaction rate, with more polar solvents generally leading to faster hydrogenation. acs.org

CatalystSupportRelative Activity OrderKey IntermediateReference
Platinum (Pt)Carbon (C)Pt > Pd > Ni > Rh > RuPhenylhydroxylamine acs.orgresearchgate.net
Palladium (Pd)Carbon (C)Second most activePhenylhydroxylamine acs.orggoogle.com
Nickel (Ni)-Third most activePhenylhydroxylamine acs.orggoogle.com

Multicomponent Reaction Protocols for Complex Aminophenol Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a complex product. nih.gov This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity. orientjchem.orgrsc.org Amines, such as aminophenol derivatives, are excellent building blocks for MCRs.

For example, primary amines can participate in the Paal-Knorr synthesis of pyrroles by reacting with 1,4-dicarbonyl compounds. orientjchem.org More advanced MCRs can combine an amine, an aldehyde, a dicarbonyl compound, and a nitroalkane to create highly substituted pyrrole (B145914) derivatives in a single step. orientjchem.orgorganic-chemistry.org These reactions often proceed through a series of tandem events, such as Michael additions and intramolecular cyclizations, to build the final heterocyclic scaffold. orientjchem.org The versatility of MCRs allows for the synthesis of a vast range of complex aminophenol derivatives by strategically choosing the starting components, opening avenues to novel chemical structures. nih.govelsevierpure.commdpi.com

Green Chemistry Advancements in Aminophenol Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of aminophenol synthesis, significant green chemistry advancements have been made, particularly in the catalytic reduction of nitrophenols. digitellinc.com

One major innovation is the use of noble metal nanoparticles as catalysts. constructor.university Nanocatalysts made of silver (Ag), gold (Au), or platinum (Pt) have shown high efficiency for the reduction of 4-nitrophenol (B140041) to 4-aminophenol. acs.orgresearchgate.netacs.orgnih.gov These nanoparticles can be supported on materials like functionalized carbon nanotubes, which enhances their catalytic activity and stability. acs.org

Another significant green advancement is the replacement of corrosive mineral acids, like sulfuric acid, which are traditionally used to catalyze the Bamberger rearrangement. researchgate.net An innovative protocol utilizes a pressurized carbon dioxide and water (CO2/H2O) system. rsc.org In this method, the CO2 and water form carbonic acid in situ, which is strong enough to catalyze the necessary rearrangement but is self-neutralizing and far less corrosive. Using a bimetallic Pt–Sn/Al2O3 catalyst in this system, nitrobenzene (B124822) can be converted to p-aminophenol with high selectivity, offering a much cleaner and safer industrial process. rsc.org

Optimization of Synthetic Pathways for Enhanced Yield and Purity

Catalyst and Solvent System Optimization

The choice of catalyst and solvent is fundamental to directing the reaction toward the desired product with high selectivity and efficiency. In the synthesis of aminophenol derivatives, various catalytic systems have been explored to enhance reaction rates and yields. For instance, copper-catalyzed cascade reactions have been developed for preparing meta-aminophenol derivatives, demonstrating the utility of transition metal catalysts in forming these structures. mdpi.comnih.gov

The solvent medium plays a crucial role in reactant solubility, reaction kinetics, and even the product profile. A notable example is seen in the synthesis of 4-acetamidophenyl acetate, an intermediate in the production of paracetamol from 4-aminophenol. Initial attempts using dichloromethane (B109758) as a solvent resulted in poor solubility of the 4-aminophenol starting material, leading to low, unreliable yields and a mixture of products. acs.org A strategic shift to ethyl acetate, however, effectively dissolved the 4-aminophenol, resulting in quantitative yields of the desired intermediate. acs.org This highlights how solvent selection is a key optimization parameter.

Similarly, in the synthesis of Schiff base derivatives of 4-aminophenol, absolute ethanol is often employed as the solvent. nih.govmdpi.com It facilitates the dissolution of the reactants and, after the reaction, serves as a suitable medium for recrystallization to purify the final product. nih.govmdpi.com

Table 1: Effect of Solvent Choice on the Yield of 4-Acetamidophenyl Acetate

SolventStarting Material SolubilityYieldPurity ProfileReference
DichloromethanePoorLow, unreliableMixture of starting material and products acs.org
Ethyl AcetateEffectiveQuantitativeHigh purity of desired intermediate acs.org

Optimization of Reaction Conditions and Purification Processes

Fine-tuning reaction conditions such as temperature and pH is a powerful strategy for maximizing yield and purity. These parameters can influence reaction selectivity and suppress the formation of unwanted byproducts. A well-documented example is the purification process for crude 4-aminophenol produced via the catalytic hydrogenation of nitrobenzene. google.com This process involves precise pH adjustments to separate the desired product from impurities.

The purification protocol begins by adjusting the aqueous solution of crude 4-aminophenol to a pH between 4.0 and 5.0 at an elevated temperature of 75-85°C. google.com At this specific pH, impurities and unreacted nitrobenzene are extracted using toluene. google.com Following the removal of impurities, the pH of the aqueous solution containing 4-aminophenol is adjusted to a range of 6.5-8.0. google.com Cooling the solution then causes the pure 4-aminophenol to precipitate, leaving the primary byproduct, ortho-aminophenol, dissolved in the solution. google.com This multi-step process, which avoids exposure to oxygen, results in 4-aminophenol with a purity exceeding 99% and an isolated yield of 68%. google.com

Recrystallization is another critical step for enhancing the purity of the final product. For many 4-aminophenol derivatives, absolute ethanol is a common choice for recrystallization, effectively removing residual impurities. nih.govmdpi.com The purity of the synthesized compounds is often verified using techniques like Thin-Layer Chromatography (TLC) and elemental analysis. mdpi.com

Table 2: Optimized Purification Conditions for 4-Aminophenol

StepParameterValue/ReagentPurposeResultReference
1. Initial pH AdjustmentpH4.0 - 5.0 (preferably 4.6-4.8)Prepare for impurity extraction google.com
2. ExtractionTemperature75 - 85°CDissolve product and impurities google.com
SolventTolueneExtract impurities and nitrobenzeneRemoval of impurities google.com
3. Final pH AdjustmentpH6.5 - 8.0Prepare for product precipitation google.com
4. PrecipitationTemperatureCool to < 10°CPrecipitate pure 4-aminophenolPure product separates from byproducts google.com
5. Final ProductPurity> 99% google.com
Isolated Yield68% google.com

Through the careful selection of catalysts and solvents, and the precise control of reaction and purification conditions, the synthesis of aminophenolic ethylamines and their analogs can be significantly optimized. These methodologies are essential for producing these compounds in high yield and with the purity required for their intended applications.

Elucidation of Reaction Mechanisms and Reactivity Patterns of Aminophenolic Ethylamines

Oxidative Transformations of the Phenolic Moiety (e.g., Quinone Formation)

The phenolic moiety of 4-[(1-Aminoethyl)amino]phenol is susceptible to oxidation, a reaction that can be influenced by the presence of a base. wikipedia.org This transformation can lead to the formation of quinone-like structures. For instance, the oxidation of similar compounds, such as 4-aminophenol (B1666318), can yield quinone imines. researchgate.net This process can occur through spontaneous or peroxidase-catalyzed oxidation. researchgate.net In the degradation of 4-aminophenol using hydrogen peroxide and an enzyme from Serratia marcescens, the initial step involves its conversion to benzoquinone and ammonia. researchgate.net This is followed by the formation of organic acids and eventually carbon dioxide and water. researchgate.net The oxidation of p-aminophenol (PAP) in an ammoniacal medium with dissolved atmospheric oxygen and hydrogen peroxide can lead to the formation of semi-quinoneimine radicals and quinoneimine. nih.gov

The formation of a 4-aminophenoxyl free radical from the acetaminophen (B1664979) metabolite N-acetyl-p-benzoquinone imine has been observed, which is in rapid equilibrium with electrophilic p-benzoquinone imines and 4-aminophenols. researchgate.netnih.gov These species can then react to form indophenols. researchgate.netnih.gov

Reductive Pathways of the Amine Functionality (e.g., Secondary Amine Formation)

The primary amine functionality in this compound can undergo reactions to form secondary amines. Generally, secondary amines can be synthesized from primary amines through several methods. One common approach is reductive amination, which involves the reaction of a primary amine with a ketone or an aldehyde to form an imine, followed by reduction of the imine. youtube.comlibretexts.org Another method involves the reaction of a primary amine with an acid chloride to form an amide, which is then reduced to a secondary amine using a reducing agent like lithium aluminum hydride. youtube.com

Furthermore, primary amines can be converted into secondary amines through N-alkylation reactions. organic-chemistry.org For example, reacting a primary amine with a halogenoalkane can lead to the formation of a secondary amine salt, which upon reaction with a base, yields the free secondary amine. chemistrystudent.comlibretexts.orgchemguide.co.uk This reaction can proceed further to form tertiary amines and quaternary ammonium (B1175870) salts. chemistrystudent.comlibretexts.orgchemguide.co.uk

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the hydroxyl and amino groups. masterorganicchemistry.com These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. masterorganicchemistry.com However, the reactivity can be influenced by the reaction conditions. In strongly acidic solutions, the amino group can be protonated, becoming a deactivating, meta-directing group. libretexts.org Conversely, in strongly basic conditions, the phenolic group can be deprotonated to form a phenoxide, which is a stronger activating group than the amino group. researchgate.net

It is important to consider that the amino group is generally more reactive towards electrophiles than the hydroxyl group in neutral conditions. researchgate.net To achieve selective substitution at the ring, the more reactive amino group may need to be protected, for example, by converting it to an amide. libretexts.org This protection strategy reduces the nucleophilicity of the nitrogen and can also introduce steric hindrance, favoring para-substitution. libretexts.org

Derivatization Reactions for Functionalization (e.g., Diazonium Salt Formation, Thiourea (B124793) Formation)

The functional groups of this compound allow for a variety of derivatization reactions, enhancing its utility in synthesis. chemimpex.comactascientific.com

Diazonium Salt Formation: The primary aromatic amine group can be converted to a diazonium salt by reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (below 5°C). nptel.ac.inbyjus.comorgoreview.comlibretexts.org This process is known as diazotization. byjus.comorgoreview.com The resulting diazonium salt is a versatile intermediate that can undergo various nucleophilic substitution reactions. nptel.ac.inbyjus.com However, these salts are often unstable and are typically used immediately after preparation. byjus.comlibretexts.org

Thiourea Formation: The amine functionality can react with various reagents to form thioureas. Common methods include the reaction of an amine with an isothiocyanate or with carbon disulfide. organic-chemistry.orgnih.gov The reaction with carbon disulfide proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.gov Thioureas can also be synthesized from amines and sulfur in a multicomponent reaction. nih.gov

Mechanism of Action in Selective Binding and Modulation of Molecular Targets

The specific binding of this compound and its derivatives to molecular targets is crucial for their biological activity. This interaction is often mediated through non-covalent forces. Small molecules can interact with DNA through intercalation, inserting themselves between the base pairs, or by binding to the minor groove. nih.govmdpi.com The mode of binding can influence the therapeutic efficacy of the compound. nih.gov

The structure of this compound allows it to serve as a building block for molecules with potential therapeutic effects, particularly in medicinal chemistry. chemimpex.com For instance, derivatives of 4-aminophenol have been synthesized and studied for their interactions with DNA. nih.govmdpi.comnih.gov The imine group in Schiff base derivatives of 4-aminophenol is implicated in the mechanism of transamination reactions in biological systems. nih.gov Furthermore, this class of compounds has been investigated for its potential to inhibit DNA synthesis and alter DNA structure. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of Aminophenolic Ethylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the stereochemical analysis of chiral molecules like 4-[(1-Aminoethyl)amino]phenol. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the spatial arrangement of atoms.

Application of Chiral Solvating Agents (CSAs) Derived from 2-[(1R)-1-Aminoethyl]phenol for Enantiodiscrimination

The differentiation of enantiomers by NMR is often achieved through the use of chiral solvating agents (CSAs). These are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. The formation of these complexes leads to a chemical shift non-equivalence (ΔΔδ) for the signals of the enantiomers in the NMR spectrum, allowing for their distinction and quantification.

While specific studies detailing the use of CSAs derived from 2-[(1R)-1-Aminoethyl]phenol for the enantiodiscrimination of this compound are not prevalent in publicly accessible literature, the principle remains a cornerstone of stereochemical analysis. The effectiveness of a CSA is dependent on the formation of stable, yet reversible, complexes with the analyte, leading to distinct NMR signals for each enantiomer. The selection of an appropriate CSA is crucial and is often based on complementary functionalities that can interact through hydrogen bonding, π-π stacking, or dipole-dipole interactions.

Determination of Complexation Stoichiometry and Association Constants by NMR

Understanding the nature of the interaction between the chiral solvating agent and the analyte is fundamental for a robust enantiodiscrimination method. NMR titration experiments are commonly employed to determine the stoichiometry of the diastereomeric complexes and their association constants (Ka).

The method of continuous variation, also known as Job's plot, is a widely used technique for determining the stoichiometry of complexation. In a typical Job's plot experiment for a 1:1 complex, the maximum chemical shift change is observed when the mole fraction of the analyte is 0.5. For other stoichiometries, the maximum will be shifted accordingly. The association constants, which quantify the strength of the interaction between the CSA and each enantiomer, can be determined by fitting the changes in chemical shifts of specific protons of the analyte or the CSA as a function of the titrant concentration to appropriate binding models.

Absolute Configuration Assignment using Diagnostic NMR Resonances (¹H and ¹³C)

The assignment of the absolute configuration of a chiral molecule is a critical aspect of its characterization. In the context of NMR spectroscopy and the use of chiral solvating agents, empirical models are often developed to correlate the observed chemical shift non-equivalence with the absolute configuration of the analyte.

By systematically studying the interaction of a CSA with a series of chiral compounds of known absolute configuration, it is possible to establish a correlation between the direction of the chemical shift changes (upfield or downfield) for specific protons and the absolute configuration (R or S) of the analyte. These empirical rules can then be applied to assign the absolute configuration of new or unknown compounds. For this compound, diagnostic protons would likely be the methine proton of the ethylamino group and the aromatic protons, as their chemical environments would be significantly altered upon complexation with a chiral solvating agent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Studies

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to study intermolecular interactions.

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its functional groups. The O-H stretching vibration of the phenolic group would appear as a broad band, typically in the region of 3200-3600 cm-1. The N-H stretching vibrations of the primary and secondary amine groups would be observed in the 3300-3500 cm-1 region. The aromatic C-H stretching vibrations are expected above 3000 cm-1, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm-1 range. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm-1).

Coordination of this compound to a metal center or its interaction with a chiral solvating agent would lead to shifts in the positions and changes in the intensities of these vibrational bands, providing insights into the binding mode.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Solvatochromic Behavior

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can provide information about its electronic structure and conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions of the phenolic ring.

The position and intensity of these absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. By studying the UV-Vis spectrum in a range of solvents with varying polarities, it is possible to gain insights into the nature of the electronic ground and excited states of the molecule. This solvatochromic behavior can be indicative of changes in the dipole moment of the molecule upon electronic excitation.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-QToF-MS, GC-MS) for Molecular Fingerprinting

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound.

The fragmentation pattern of the molecule under electron ionization (EI) or other ionization techniques provides a unique "molecular fingerprint" that can be used for its identification. The fragmentation would likely involve the cleavage of the C-C bond of the ethylamino side chain and cleavages within the aromatic ring.

Chromatographic Methods (e.g., TLC, SEC) for Purity Assessment and Molecular Weight Profiling

Chromatographic techniques are indispensable tools in pharmaceutical and chemical analysis for the separation, identification, and quantification of compounds within a mixture. For aminophenolic ethylamines such as this compound, methods like Thin-Layer Chromatography (TLC) and Size-Exclusion Chromatography (SEC) are pivotal for assessing purity and characterizing molecular weight profiles, respectively. These methods leverage the physicochemical properties of the analyte to achieve separation.

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography is a widely utilized, simple, and rapid technique for determining the purity of a compound. libretexts.orgorgchemboulder.comglobalresearchonline.net It operates on the principle of differential partitioning of a compound between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). orgchemboulder.comglobalresearchonline.net The separation is based on the compound's polarity, with less polar compounds traveling further up the plate with the mobile phase, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.org

For this compound, TLC can effectively identify the presence of impurities such as starting materials (e.g., 4-aminophenol), byproducts, or degradation products. mdpi.comlibretexts.org The purity is visually assessed by the presence of a single spot for the target compound. researchgate.net The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. libretexts.org

A typical TLC analysis of this compound would involve spotting a solution of the compound on a silica gel plate and developing it in a chamber containing an appropriate mobile phase. The choice of the mobile phase is critical for achieving good separation. Given the polar nature of the amino and phenolic groups in this compound, a moderately polar to polar solvent system would be required. Visualization of the spots can be achieved under UV light, as aromatic compounds are often UV-active, or by using a staining agent that reacts with the amine or phenol (B47542) functional groups. orgchemboulder.com

Table 1: Illustrative TLC Data for Purity Assessment of this compound

Compound/ImpurityStationary PhaseMobile Phase (v/v)Rf ValueVisualization
This compoundSilica Gel 60 F254Ethyl Acetate / Methanol (8:2)0.45UV (254 nm)
4-Aminophenol (B1666318) (Potential Impurity)Silica Gel 60 F254Ethyl Acetate / Methanol (8:2)0.60UV (254 nm)
Starting Material XSilica Gel 60 F254Ethyl Acetate / Methanol (8:2)0.75UV (254 nm)

Size-Exclusion Chromatography (SEC) for Molecular Weight Profiling

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution of molecules. aimplas.netspecificpolymers.com The separation mechanism is based on the hydrodynamic volume of the molecules in solution. aimplas.net The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later. chromatographyonline.com

For this compound, SEC is particularly useful for identifying and quantifying oligomers or higher molecular weight species that may form during synthesis or upon storage. researchgate.netnih.gov This is crucial as even small amounts of aggregates can impact the compound's properties and efficacy in potential applications. nih.gov

An SEC analysis involves dissolving the sample in a suitable mobile phase and injecting it into an SEC column. nih.gov The choice of mobile phase and column pore size is critical for achieving optimal separation. nih.gov For aminophenolic compounds, which can exhibit secondary interactions with the stationary phase, the mobile phase often contains salts or organic modifiers to suppress these non-size-exclusion effects. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light, or a refractive index (RI) detector. nih.gov The molecular weight is determined by calibrating the system with a series of known molecular weight standards. aimplas.net

Table 2: Illustrative SEC Data for Molecular Weight Profiling of this compound

SpeciesRetention Time (min)Corresponding Molecular Weight (Da)Relative Abundance (%)
Dimer/Oligomer10.5~3041.5
This compound (Monomer) 12.2 ~152 98.0
Low Molecular Weight Impurity14.8<1000.5

Theoretical Chemistry and Computational Modeling Studies of Aminophenolic Ethylamine Systems

Quantum Chemical Calculations (e.g., TD-DFT, NBO Analysis) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For aminophenol systems, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed. Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution and intramolecular interactions.

Recent studies on aminophenol derivatives have utilized these methods to explore their therapeutic potential, such as in the context of ferroptosis inhibition. acs.org For instance, quantum chemical calculations on ortho-aminophenol derivatives have revealed that intramolecular hydrogen bonds can enhance the alignment of the ortho-amines with the aromatic π-system, which is a key factor in their activity. acs.org

Theoretical investigations on aminophenol isomers using DFT at the B3LYP level have been conducted to determine various thermodynamic parameters. researchgate.net These calculations are in excellent agreement with experimental data for properties like standard enthalpies of formation. researchgate.net Such studies confirm the reliability of computational methods in predicting the thermochemical properties of these compounds.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. Molecular geometry optimization and conformational analysis are computational techniques used to determine the most stable spatial arrangement of atoms.

For aminophenol derivatives, computational studies often employ methods like DFT with various basis sets (e.g., 6-311G) to find the optimized molecular geometry. researchgate.net In a theoretical study of a 2-aminophenol-vanillin compound, the molecular geometry was calculated using DFT (B3LYP, CAM-B3LYP) methods with the 6-311G basis set. The calculated bond lengths and angles were found to be in good agreement with experimental data. researchgate.net For instance, the C-C bond lengths in the aromatic ring were calculated to be in the range of 1.38 Å to 1.40 Å for the B3LYP method. researchgate.net

Conformational analysis of related Schiff base derivatives has shown that many of these compounds exist in a stable E-conformation, which is often stabilized by an intramolecular six-membered-ring hydrogen bond. nih.gov In some cases, additional weak intramolecular interactions, such as C-H···Cl hydrogen bonds, can further stabilize the conformation. nih.gov The study of such stable conformations is crucial as they represent the most likely structure of the molecule and thus dictate its intermolecular interactions.

The table below presents a representative example of optimized geometrical parameters for an aminophenol-related compound, calculated using DFT.

ParameterBond Length (Å) / Angle (°)
C-C (aromatic)1.38 - 1.40
C-N~1.40
C-O~1.36
N-H~1.01
O-H~0.97
C-C-C (aromatic)~120°

Note: The data in this table is representative of typical values found in computational studies of aminophenol derivatives and is not specific to 4-[(1-Aminoethyl)amino]phenol.

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental spectra. Methods like DFT and TD-DFT can accurately calculate vibrational frequencies (FTIR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts.

For aminophenol-like structures, theoretical calculations of vibrational spectra are often performed to assign the various vibrational modes observed in experimental FTIR spectra. researchgate.net For example, in a study of 4-aminophenol (B1666318) derivatives, the characteristic vibrational bands such as ν(O–H), ν(N–H), and ν(C=N) were assigned with the aid of computational methods. mdpi.com

Similarly, TD-DFT calculations are used to predict the UV-Vis absorption spectra of these compounds. nih.gov The calculated maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π*) can be correlated with experimental observations. nih.gov These calculations help in understanding the electronic properties and the effect of substituents on the absorption characteristics.

Computational prediction of NMR spectra is another valuable tool. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts, which generally show good agreement with experimental data for aminophenol derivatives. mdpi.com

The following table shows a representative comparison of experimental and computationally predicted spectroscopic data for an aminophenol derivative.

Spectroscopic DataExperimental ValueComputational Prediction
FTIR: ν(O-H) (cm⁻¹)~3340~3350
FTIR: ν(N-H) (cm⁻¹)~3280~3290
¹H-NMR: Ar-H (ppm)6.7 - 8.76.8 - 8.8
¹³C-NMR: C=N (ppm)152 - 162153 - 163

Note: This data is illustrative and compiled from studies on various 4-aminophenol derivatives. mdpi.com

Electronic Energy Landscape Analysis (e.g., HOMO/LUMO Orbital Energies, Electrochemical and Optical Band Gaps)

The electronic energy landscape, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's stability and its ability to participate in electronic transitions. thaiscience.infobiomedres.us

For various aminophenol derivatives, the HOMO and LUMO energies have been calculated using DFT methods. researchgate.netnih.govresearchgate.net These calculations reveal that the HOMO is typically localized on the electron-rich aminophenol moiety, indicating its capacity to donate electrons. thaiscience.info The LUMO, on the other hand, represents the ability of the molecule to accept an electron. thaiscience.info A small HOMO-LUMO gap suggests lower kinetic stability and higher chemical reactivity. biomedres.us

In a study of a 2-aminophenol-vanillin compound, the calculated HOMO and LUMO energies confirmed that charge transfer occurs within the molecule. researchgate.net The energy gap for related Schiff base derivatives has been calculated to be in the range of 3.5 to 4.2 eV. nih.govnih.gov The electronic properties derived from HOMO-LUMO analysis, such as electronegativity, chemical hardness, and softness, can be used to predict the reactivity of these compounds. biomedres.us

Below is a table of representative electronic properties calculated for aminophenol-like systems.

ParameterRepresentative Value (eV)
HOMO Energy-5.0 to -6.0
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap3.5 to 4.5

Note: These values are typical for aminophenol derivatives as reported in the literature and are not specific to this compound. nih.govresearchgate.netnih.govbiomedres.us

Molecular Dynamics Simulations of Intermolecular Interactions and Complex Formation

Molecular dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, including intermolecular interactions and the formation of complexes. nih.govdovepress.com While specific MD simulations for this compound are not available, studies on related systems provide a framework for understanding its potential interactions.

MD simulations have been used to investigate the interactions of aminophenol derivatives with biological targets, such as proteins and DNA. nih.govnih.gov These simulations can reveal the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and π-stacking, that stabilize the complex. For example, MD simulations can be used to model the interaction of a drug molecule with its protein target, providing insights into the mechanism of action at an atomic level. nih.gov

In the context of material science, MD simulations have been employed to study the interactions within polymer networks containing amine and carboxyl functionalities. researchgate.net These simulations have shown that hydrogen bonding plays a crucial role in the mechanical properties of such materials. researchgate.net This suggests that the amine and phenol (B47542) groups in this compound would likely participate in strong hydrogen bonding interactions with other molecules or surfaces.

The study of intermolecular interactions through MD simulations can also elucidate the formation of amorphous solid dispersions, where drug molecules are dispersed within a polymer matrix. dovepress.com These simulations can predict the miscibility of the drug and polymer and identify the specific interactions that prevent recrystallization. dovepress.com

Applications in Advanced Materials Science and Polymer Chemistry

Development of Polymers and Composites with Enhanced Thermomechanical Properties

The presence of both a hydroxyl (-OH) and two amino (-NH2 and -NH-) groups allows 4-[(1-Aminoethyl)amino]phenol to act as a multifunctional monomer or cross-linking agent in polymerization reactions. These functional groups can form strong intermolecular hydrogen bonds within the polymer matrix, which can significantly enhance the thermomechanical properties of the resulting materials. For instance, polymers incorporating phenolic structures are known for their high thermal stability and mechanical strength. ontosight.ai

The incorporation of this compound into polymer backbones, such as those of epoxies, polyimides, or polyurethanes, could lead to materials with improved glass transition temperatures (Tg), enhanced stiffness, and better resistance to thermal degradation. The amino groups can react with epoxy rings or acid anhydrides, while the hydroxyl group can participate in esterification or etherification reactions, leading to a densely cross-linked network.

PropertyExpected Enhancement with this compound
Glass Transition Temperature (Tg) Increased due to hydrogen bonding and cross-linking
Mechanical Strength Improved from the rigid aromatic structure and cross-links
Thermal Stability Enhanced by the inherent stability of the phenolic ring

Design of Functional Materials with Tailored Chemical Functionalities

The reactivity of the amino and hydroxyl groups of this compound provides a versatile platform for the design of functional materials with specific chemical properties. These groups can be chemically modified to introduce a wide range of functionalities, enabling the creation of materials for specialized applications.

For example, the primary amine can be a site for grafting other polymer chains or for the attachment of specific molecules, such as fluorescent dyes or biocompatible moieties. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in nucleophilic substitution reactions. This adaptability allows for the precise tuning of the material's surface properties, solubility, and reactivity.

Functional GroupPotential ModificationResulting Functionality
Primary Amine Acylation, Alkylation, GraftingHydrophobicity/Hydrophilicity control, Biocompatibility
Secondary Amine Complexation with metal ionsCatalytic activity, Sensing capabilities
Hydroxyl Group Esterification, EtherificationImproved solubility, Modified reactivity

Synthesis and Characterization of Conductive Polymers Derived from Aminophenols (e.g., Poly(4-aminophenol))

Poly(4-aminophenol), a polymer derived from the parent compound 4-aminophenol (B1666318), is a well-studied conductive polymer. wikipedia.orgnih.gov The polymerization of 4-aminophenol can be achieved through chemical or electrochemical oxidation. wikipedia.org The resulting polymer exhibits interesting electrochemical and electrochromic properties. It is anticipated that a polymer synthesized from this compound would also exhibit conductive properties, potentially with modifications arising from the additional aminoethyl group.

The synthesis of poly(4-aminophenol) is typically carried out in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. wikipedia.org The properties of the resulting polymer can be influenced by the reaction conditions.

Table: Comparison of Poly(aminophenol) Synthesis and Properties

PolymerSynthesis MethodMediumConductivity
Poly(o-aminophenol)Dielectric Barrier Discharge PlasmaSolid-State1.0 x 10⁻⁵ S/m
Poly(m-aminophenol)Dielectric Barrier Discharge PlasmaSolid-State2.3 x 10⁻⁵ S/m

Data based on studies of related poly(aminophenol)s. nih.gov

The characterization of such polymers typically involves techniques like Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and scanning electron microscopy (SEM) to study the morphology. The conductivity is a key parameter that is measured to assess its potential for electronic applications.

Investigation of Aminophenol Derivatives in Photorefractive Polymer Systems

Photorefractive polymers are materials that exhibit a change in their refractive index upon exposure to light. researcher.lifenih.gov These materials have applications in holographic data storage and real-time optical processing. researcher.lifearizona.edu The photorefractive effect relies on the presence of a photosensitizer, a charge-transporting medium, and a nonlinear optical chromophore. arizona.edu

Aminophenol derivatives can play a role in these systems. Their ability to be functionalized allows for the incorporation of moieties that can contribute to the photorefractive effect. For instance, the amino groups can be part of a charge-transporting network, or the entire molecule could be designed to have a large dipole moment, which is beneficial for the electro-optic effect that underlies photorefractivity. nih.govresearchgate.net While direct studies on this compound in this context are not available, the versatility of aminophenol structures makes them promising candidates for the development of new photorefractive materials. arizona.edu

Exploration of Aminophenol-Based Schiff Bases in Polymerization Processes

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net Schiff bases derived from aminophenols are versatile ligands and intermediates in organic synthesis. nih.gov The reaction of the primary amino group in this compound with an aldehyde would yield a Schiff base with a pendant phenolic hydroxyl group and a secondary amine.

These aminophenol-based Schiff bases can be used as monomers in polymerization reactions, leading to polymers with unique properties. researchgate.net The imine bond and the phenolic ring can impart thermal stability and rigidity to the polymer backbone. Furthermore, these Schiff bases can form complexes with metal ions, which can then act as catalysts or as a means to introduce metallic properties into the polymer. nih.govmdpi.com

Table: Examples of Schiff Bases from 4-Aminophenol Derivatives

Aldehyde ReactantResulting Schiff BasePotential ApplicationReference
4-chloro-salicylaldehyde4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenolBiological activities nih.govresearchgate.net
4-(dimethylamino)benzaldehyde4-((4-(dimethylamino)benzylidene)amino)phenolBiological activities nih.govresearchgate.net
3-nitrobenzaldehyde4-((3-nitrobenzylidene)amino)phenolBiological activities nih.govresearchgate.net

Catalytic Applications of Aminophenolic Ethylamine Ligands and Their Coordination Complexes

Role as Chiral Ligands in Asymmetric Catalysis for Enantioselective Transformations

Chiral amines are crucial structural components in a vast number of natural products, pharmaceuticals, and other biologically active molecules. nih.gov The development of efficient and selective methods for their synthesis is, therefore, a significant area of research. Aminophenolic ethylamine (B1201723) ligands, when prepared in an enantiomerically pure form, serve as valuable chiral ligands in asymmetric catalysis. These ligands are instrumental in facilitating enantioselective transformations, where one enantiomer of a product is preferentially formed.

The presence of both a phenol (B47542) and an ethylamine moiety allows for the creation of a well-defined chiral environment around a metal center. This steric and electronic control is essential for achieving high levels of enantioselectivity in catalytic reactions. For instance, these ligands have been successfully employed in the asymmetric synthesis of chiral γ-amino ketones through umpolung reactions of imines. nih.gov This approach provides a direct and efficient route to these valuable building blocks, which are precursors to important nitrogen-containing heterocyclic compounds like pyrrolidines. nih.gov The design of such catalytic systems often involves the use of cinchona alkaloid-derived phase-transfer catalysts, which incorporate chiral amine functionalities. nih.gov

Furthermore, the principles of asymmetric catalysis have been extended to the functionalization of readily available starting materials like phenols. researchgate.net The development of biocatalytic methods for the formal asymmetric para-aminoethylation of unprotected phenols highlights the potential for creating chiral amines from simple precursors. researchgate.net While not directly employing 4-[(1-Aminoethyl)amino]phenol itself, this research underscores the importance of the aminoethylphenol structural motif in asymmetric synthesis.

Synthesis and Characterization of Transition Metal Coordination Complexes (e.g., Copper(II), Cobalt(II), Nickel(II), Palladium(II))

The coordination chemistry of aminophenolic ligands with transition metals is rich and varied, leading to complexes with diverse geometries and electronic properties. The synthesis of these complexes typically involves the reaction of the aminophenol ligand with a corresponding metal salt in a suitable solvent. researchgate.netekb.eg

For example, complexes of 4-aminophenol (B1666318) with copper(II) and cobalt(II) have been synthesized and characterized. researchgate.net The resulting structures, proposed as [Cu(4-aminophenol)4]SO4 and [Co(4-aminophenol)4(H2O)2]SO4·5H2O, exhibit square planar and octahedral geometries, respectively. researchgate.net Spectroscopic techniques such as UV-Vis, FTIR, and magnetic susceptibility measurements are crucial for elucidating the coordination environment of the metal ion and confirming the formation of the complex. researchgate.net

Similarly, Schiff base ligands derived from o-aminophenol have been used to prepare complexes with Cu(II) and Co(II). researchgate.net In these cases, the ligand typically coordinates to the metal center through the oxygen atom of the phenol group and the nitrogen atom of the azomethine group, forming a bidentate chelate. researchgate.net The synthesis of palladium(II) complexes with o-aminophenol-derived ligands has also been reported, resulting in square planar geometries. rsc.orgnih.gov

The characterization of these complexes often involves a suite of analytical techniques:

Elemental Analysis: To determine the empirical formula of the complex. ekb.egnih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR provide detailed structural information. rsc.orgnih.gov

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov

Magnetic Susceptibility: To determine the number of unpaired electrons and thus the oxidation state and spin state of the metal ion. researchgate.netnih.gov

Conductivity Measurements: To determine the electrolytic nature of the complexes. researchgate.netekb.eg

Investigation of Redox Non-Innocent Ligand Behavior in Catalytic Cycles

A particularly fascinating aspect of aminophenol-based ligands is their potential to act as "redox non-innocent" ligands. Unlike innocent ligands that simply act as spectator ions, redox non-innocent ligands can actively participate in the redox chemistry of a catalytic cycle by storing and releasing electrons. nih.govacs.org This behavior is crucial in many catalytic processes, as it allows the metal center to maintain a stable oxidation state while the ligand accommodates the electron transfer steps.

o-Aminophenol ligands, for instance, can exist in different oxidation states. nih.gov This property has been harnessed in palladium(II) complexes for C-C coupling reactions like the Glaser-Hay and Suzuki reactions. rsc.orgnih.gov In these systems, the o-iminobenzosemiquinone radical form of the ligand can be observed, indicating the ligand's direct involvement in the redox process. rsc.orgnih.gov The ability of the ligand to act as an electron reservoir can eliminate the need for external additives, making the catalytic process more efficient and environmentally friendly. rsc.orgnih.gov

The study of such systems often involves spectroelectrochemical techniques (UV-Vis and NMR) to characterize the different oxidation states of the complex. nih.gov Computational methods, such as density functional theory (DFT), are also employed to gain a deeper understanding of the electronic structure and molecular orbitals of the complexes. rsc.orgnih.gov This combined experimental and theoretical approach is essential for elucidating the role of the redox-active ligand in the catalytic cycle.

Elucidation of Ligand Electronic and Steric Effects on Metal Center Reactivity and Catalytic Performance

The catalytic activity and selectivity of a metal complex are profoundly influenced by the electronic and steric properties of its surrounding ligands. nih.gov For aminophenolic ethylamine ligands, modifications to the ligand backbone can be used to fine-tune the reactivity of the metal center.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic ring of the aminophenol can modulate the electron density at the metal center. This, in turn, affects the metal's Lewis acidity and its ability to bind and activate substrates. acs.org For example, the introduction of electron-donating groups would increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps.

Steric Effects: The steric bulk of the ligand can control the access of substrates to the metal center, influencing the selectivity of the reaction. nih.gov In asymmetric catalysis, the chiral environment created by the ligand is a direct consequence of its steric properties. By carefully designing the ligand architecture, it is possible to create a catalytic pocket that favors the binding of one enantiomer of a prochiral substrate over the other, leading to high enantioselectivity.

The interplay of these electronic and steric effects is critical in optimizing a catalyst for a specific transformation. For instance, in the context of palladium-catalyzed C-H amination, the use of a redox-active o-aminophenol-derived NNO pincer ligand demonstrated how the ligand framework facilitates a radical-type transformation. nih.gov The ability to tune these properties allows for the rational design of catalysts with improved performance.

Kinetic Studies of Metal-Catalyzed Reactions (e.g., Michaelis Constant, Turnover Number)

To quantitatively assess the efficiency of a catalyst, kinetic studies are indispensable. Key parameters derived from these studies include the Michaelis constant (Km) and the turnover number (kcat) or turnover frequency (TOF).

Michaelis Constant (Km): In enzyme kinetics, Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). wikipedia.orglibretexts.org It is an inverse measure of the substrate's affinity for the enzyme or catalyst; a smaller Km indicates a higher affinity. libretexts.org While originally developed for enzymes, the Michaelis-Menten model can be applied to other catalytic systems. wikipedia.org

Turnover Number (kcat) and Turnover Frequency (TOF): The turnover number, in the context of enzymology, is the maximum number of substrate molecules converted to product per active site per unit time. libretexts.orgwikipedia.org In organometallic catalysis, the term turnover number (TON) often refers to the total number of moles of substrate that one mole of catalyst can convert before becoming inactivated. wikipedia.org The turnover frequency (TOF) is the turnover per unit time, making it equivalent to the kcat in enzymology. wikipedia.org These values provide a direct measure of the catalytic efficiency.

For example, studies on acetylcholinesterase, a highly efficient enzyme, have reported turnover numbers in the range of 7.4 x 10^5 min-1. libretexts.org While such high rates are typical for enzymes, the goal in designing synthetic catalysts is to achieve high TONs and TOFs. For industrial applications, TOFs are often in the range of 10⁻² to 10² s⁻¹. wikipedia.org Kinetic analysis of reactions catalyzed by aminophenolic metal complexes would provide valuable insights into their catalytic prowess and allow for comparison with other catalytic systems.

Enzyme Mimicry and Biomimetic Catalysis with Aminophenol-Based Systems

The intricate and highly efficient catalytic processes found in nature, often mediated by metalloenzymes, serve as a profound source of inspiration for the design of synthetic catalysts. nih.gov Biomimetic catalysis aims to replicate the function, if not the exact structure, of these natural systems. nih.gov Aminophenol-based complexes are well-suited for this endeavor due to their ability to mimic certain aspects of enzyme active sites.

The combination of a redox-active aminophenol unit and a transition metal center can emulate the activity of enzymes that perform redox reactions. For example, the redox non-innocent behavior of aminophenol ligands is reminiscent of the role of cofactors in many enzymatic reactions, where the cofactor assists in electron transfer. nih.gov

Furthermore, the development of supramolecular enzyme mimics, or "synzymes," has emerged as a promising strategy. nih.gov These systems utilize host-guest interactions to create a microenvironment that can bind substrates and stabilize transition states, much like the active site of an enzyme. nih.gov While not explicitly demonstrated with this compound, the principles of supramolecular catalysis could be applied to create more sophisticated catalysts based on this scaffold. The incorporation of these ligands into porous frameworks like metal-organic frameworks (MOFs) could lead to materials with enzyme-like properties, combining the catalytic activity of the metal complex with the size and shape selectivity of the porous host. nih.gov

The study of biomimetic systems not only leads to the development of novel catalysts but also provides a deeper understanding of the fundamental principles governing enzymatic catalysis. nih.gov

Activation of Small Molecules by Aminophenolic Metal Complexes

The activation of small, relatively inert molecules such as dinitrogen (N2), carbon dioxide (CO2), and oxygen (O2) is a significant challenge in chemistry with immense practical implications. rsc.orgvu.nl The development of catalysts capable of facilitating these transformations is a key area of research. Metal complexes, particularly those with redox-active ligands, have shown promise in this domain. nih.govuci.edu

Aminophenolic metal complexes, with their tunable electronic properties and potential for redox activity, are attractive candidates for small molecule activation. The metal center can provide a site for the coordination of the small molecule, while the redox-active ligand can participate in the electron transfer steps required for its activation. acs.org

For instance, the activation of dioxygen by metal complexes is a fundamental process in both biological and industrial oxidation reactions. uci.edu High-valent metal-oxo species are often implicated as the active oxidants in these reactions. uci.edu The use of redox-active ligands can facilitate the formation of these high-valent species by providing an internal source of electrons.

While specific examples of this compound complexes activating small molecules are not prevalent in the reviewed literature, the underlying principles of small molecule activation by transition metal complexes with redox-active ligands are well-established. nih.govuci.edu Future research in this area could explore the potential of aminophenolic ethylamine complexes in catalytic reactions involving the transformation of small molecules, opening up new avenues for sustainable chemical synthesis.

Electrochemical Behavior and Sensor Development Based on Aminophenolic Ethylamines

Electrochemical Redox Potentials and Electroactivity of Aminophenolic Moieties

The electrochemical activity of aminophenols is centered around the redox reactions of the hydroxyl (-OH) and amino (-NH2) functional groups on the aromatic ring. The oxidation of p-aminophenol is a well-documented process that typically involves the transfer of two electrons and two protons to form p-quinoneimine. researchgate.net This reaction is quasi-reversible. nih.gov The formal redox potential of this process is influenced by factors such as the pH of the solution and the structure of the molecule. researchgate.netresearchgate.net

Theoretical and experimental studies have been conducted to determine the standard electrode potential of the p-aminophenol/p-quinoneimine redox couple. For instance, cyclic voltammetry of p-aminophenol solutions at a golden electrode in a phosphate (B84403) buffer at pH 7.30 showed a standard electrode potential of 0.728V versus a normal hydrogen electrode (NHE). nih.gov Theoretical calculations using density functional theory (DFT) have yielded values in close agreement, with a calculated standard electrode potential of 0.682V. nih.gov The presence of substituents on the aminophenol structure, such as the 1-aminoethyl group in 4-[(1-Aminoethyl)amino]phenol, is expected to influence these redox potentials.

The electroactivity of p-aminophenol is also characterized by its adsorption onto electrode surfaces, which can enhance the oxidative signal but may also lead to fouling and a lack of reproducibility in electrochemical measurements. nih.govmdpi.com The oxidation potential of p-aminophenol is relatively low, making it a suitable candidate for electrochemical assays. mdpi.com The reversibility of the redox process for compounds like p-aminophenol allows for the calculation of the peak potential (Ep) from the average of the anodic and cathodic peak potentials. rsc.org The electrochemical behavior is also dependent on the electrolyte, with p-aminophenol exhibiting different redox reactions in acidic (H2SO4) and alkaline (KOH) solutions. researchgate.net

Table 1: Electrochemical Potential Data for p-Aminophenol

Parameter Value Conditions Reference
Standard Electrode Potential (Experimental) 0.728 V vs. NHE pH 7.30 phosphate buffer, golden electrode nih.gov
Standard Electrode Potential (Theoretical, DFT) 0.682 V vs. NHE B3LYP/6-31G(d,p) level nih.gov
Oxidation Potential (PAPP at pH 7) 0.573 V vs. Ag/AgCl Bare Carbon Screen-Printed Electrode mdpi.com
Reduction Potential (PAPP at pH 7) 0.063 V vs. Ag/AgCl Bare Carbon Screen-Printed Electrode mdpi.com
Oxidation Potential (PAPP at pH 9) 0.498 V vs. Ag/AgCl Bare Carbon Screen-Printed Electrode mdpi.com

Note: PAPP (p-aminophenyl phosphate) is a precursor that hydrolyzes to p-aminophenol (PAP).

Electropolymerization Techniques for the Fabrication of Modified Electrodes

Electropolymerization is a versatile technique used to deposit a thin, conductive polymer film onto an electrode surface, thereby modifying its properties for specific applications. Aminophenols, including p-aminophenol, can be readily electropolymerized. ijnc.irresearchgate.net The resulting poly(aminophenol) films possess desirable characteristics such as high stability, excellent electrocatalytic activity, and anti-fouling properties. ijnc.ir

The electropolymerization of p-aminophenol can be achieved through cyclic voltammetry, where the potential is repeatedly cycled in a solution containing the monomer. ijnc.irresearchgate.net This process leads to the formation of a polymer film on the electrode surface. For example, poly(p-aminophenol) can be electrochemically deposited on a glassy carbon electrode (GCE) by cycling the potential in a solution containing the p-aminophenol monomer. ijnc.ir The resulting polymer film can be further modified, for instance, by overoxidation in a basic solution to enhance its porosity and conductivity. ijnc.ir

The properties of the resulting polymer can be tailored by copolymerization with other monomers, such as aniline (B41778). researchgate.netulakbim.gov.tr The copolymerization of aniline and p-aminophenol can produce materials with enhanced electrochemical activity over a wide pH range. researchgate.net The morphology and properties of the electropolymerized film are influenced by experimental conditions, including the monomer concentration ratio and the potential range used during polymerization. researchgate.net Multiple scans of p-aminophenol on an electrode can lead to its polymerization, which can be problematic for applications requiring continuous monitoring due to electrode fouling. nih.govmdpi.com

Infrared and Raman spectroscopy can be used to characterize the electropolymerized films and distinguish between adsorbed monomer and the polymer on the electrode surface. nih.gov The electropolymerization of o-aminophenol is noted to be different from that of aniline due to the ease of generating radical cations from the monomer's oxidation. capes.gov.br

Design and Performance Evaluation of Advanced Electrochemical Sensing Platforms (e.g., Nanoporous Gold-Decorated Electrodes)

The development of sensitive and selective electrochemical sensors for aminophenols is an active area of research. A variety of materials have been employed to construct these sensing platforms, with a significant focus on nanomaterials. Nanoporous gold (NPG) is a particularly promising material for sensor fabrication due to its large surface area, unique pore structure, and the ease with which it can be modified. mdpi.comul.ie

NPG-based electrodes can be decorated with other materials to enhance their sensing performance. For example, decorating an NPG electrode with a Palladium@Ceria (Pd@CeO2) composite has been shown to significantly improve the detection of 4-aminophenol (B1666318) (4-AP). rsc.org This enhanced performance is attributed to the high catalytic activity of the Pd@CeO2 composite and the large electrochemically active surface area of the hierarchical NPG structure. rsc.org Such a sensor exhibited high sensitivity and a low detection limit of 4 nM for 4-AP. rsc.org

Other advanced sensor designs include the use of laser-induced graphene electrodes modified with multi-walled carbon nanotubes (MWCNT) and polyaniline (PANI) composites. nih.gov These sensors leverage the synergistic effects between PANI and carbon nanotubes, leading to high sensitivity and a low detection limit of 0.006 µM for 4-AP. nih.gov Molecularly imprinted polymers (MIPs) have also been integrated into sensor design to achieve high selectivity. A sensor based on a composite of reduced graphene oxide, gold nanoparticles, and a molecularly imprinted poly(2-aminophenol) demonstrated high selectivity for flutamide, a nitro-containing compound, over other similar structures. rsc.org

The performance of these sensors is evaluated based on several key metrics, including sensitivity, limit of detection (LOD), linear range, selectivity, and stability.

Table 2: Performance of Advanced Electrochemical Sensors for Aminophenol Detection

Sensor Platform Analyte Linear Range Limit of Detection (LOD) Reference
Pd@CeO2 decorated NPG/CFP 4-Aminophenol 0.005–0.03 µM & 0.03–9 µM 4 nM rsc.org
LIC/MWCNT-PANI 4-Aminophenol 0.1–55 µM 0.006 µM nih.gov
Ferrocene-terminated PAA dendrimer with AuNPs 4-Aminophenol 30–1064 µM 7.61 µM researchgate.net

NPG/CFP: Nanoporous Gold-coated Carbon Fiber Paper; LIC: Laser-Induced Carbon; MWCNT: Multi-Walled Carbon Nanotubes; PANI: Polyaniline; PAA: Poly(amidoamine); AuNPs: Gold Nanoparticles; rGO: reduced Graphene Oxide; LOQ: Limit of Quantification.

Electrocatalytic Properties of Aminophenol-Derived Materials in Chemical Reactions

Materials derived from aminophenols, particularly electropolymerized films, exhibit significant electrocatalytic properties. Poly(p-aminophenol) films are known for their superb electrocatalytic activity, which stems from the presence of both hydroxyl and amino functional groups, creating numerous reactive sites. ijnc.ir This makes them effective in catalyzing various electrochemical reactions.

The electrocatalytic activity of these materials can be further enhanced by creating composites. For instance, a composite of multi-walled carbon nanotubes (MWCNT) and polyaniline (PANI) shows enhanced electro-catalytic activity towards the electrooxidation of 4-AP, demonstrating a positive synergistic effect between the two components. nih.gov Similarly, the incorporation of p-aminophenol as a redox additive in electrolytes for supercapacitors can provide additional pseudo-capacitance by creating more active surface sites through hydrogen bonding and complexation. researchgate.net

Composites of poly(o-aminophenol) with manganese dioxide (MnO2) and MWCNTs have been synthesized and used as electrode materials for supercapacitors. These composites show significantly enhanced specific capacitance compared to the pure polymer, which is attributed to the improved electrochemical properties endowed by the MWCNT/MnO2. oatext.com The copolymerization of aniline and o-aminophenol can also yield materials with enhanced electroactivity and more reversible and distinct electrochemical properties, making them suitable for advanced electrochemical applications. ulakbim.gov.tr The electrocatalytic properties of these materials are crucial for their application in sensors, where they facilitate the oxidation or reduction of the target analyte at a lower potential and with a higher current response.

Supramolecular Chemistry and Self Assembly of Aminophenolic Systems

Formation of Hydrogen Bonding Networks in Supramolecular Architectures

Hydrogen bonding is a cornerstone of molecular self-assembly, directing the formation of predictable and stable supramolecular structures. In aminophenolic compounds, the hydroxyl (-OH) and amino (-NH) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms also act as effective acceptors. This dual functionality allows for the creation of extensive and robust hydrogen-bonded networks.

In the case of 4-[(1-Aminoethyl)amino]phenol, the primary and secondary amine groups, along with the phenolic hydroxyl group, can participate in a variety of hydrogen bonding interactions. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. For instance, studies on p-aminophenol have revealed a three-dimensional network where each molecule is hydrogen-bonded to six neighbors, showcasing the potential for extensive connectivity. researchgate.netresearchgate.net The crystal structure of 4-amino-2,6-dichlorophenol (B1218435) further illustrates how intermolecular O-H···N and N-H···O hydrogen bonds can dictate the packing of molecules into infinite chains and sheets. slideshare.netnih.gov

The presence of the chiral ethylamino side chain in this compound introduces an additional layer of complexity and control over the resulting supramolecular structure. The chirality can influence the packing of the molecules, potentially leading to the formation of non-centrosymmetric and chiral space groups, a critical feature for applications in nonlinear optics and enantioselective separations.

Table 1: Representative Hydrogen Bond Distances in Aminophenol Derivatives

Compound Donor-Acceptor Distance (Å) Reference
4-amino-2,6-dichlorophenol O-H···N - slideshare.netnih.gov
3-(5-bromo-2-hydroxybenzylideneamino) phenol (B47542) N-H···O 1.682–1.700 nih.gov
Photoactive Yellow Protein Chromophore O-H···O 2.57 nih.gov

This table presents illustrative hydrogen bond distances found in related aminophenol structures, providing insight into the types of interactions this compound could form.

Metal-Coordination Assisted Self-Assembly of Aminophenol Derivatives

The amino and hydroxyl groups of aminophenols are not only pivotal for hydrogen bonding but also serve as excellent coordination sites for metal ions. This allows for the construction of a vast array of metal-organic frameworks (MOFs) and coordination polymers. The self-assembly process is driven by the formation of coordinate bonds between the aminophenol ligand and the metal center, leading to highly ordered and often porous structures.

For this compound, both the nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group can act as donor atoms for metal coordination. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the reaction conditions. Chiral amino alcohols, structurally related to our target compound, have been successfully used to synthesize a variety of metal complexes with cobalt, copper, and zinc. researchgate.net The chirality of the ligand is often transferred to the resulting metal complex, influencing its geometry and properties.

The formation of these coordination-driven assemblies can be highly predictable, following principles of symmetry and coordination geometry. For example, amino-functionalized ligands have been employed to construct novel MOFs with d10 metal ions like Zn2+ and Cd2+. nih.govyoutube.com These materials often exhibit interesting properties such as fluorescence, which can be modulated by the presence of guest molecules. The introduction of amino groups into MOFs has also been shown to enhance their adsorption capacities for certain molecules. nih.govund.edu

Table 2: Illustrative Stability Constants of Metal Complexes with Related Ligands

Metal Ion Ligand Type log K Reference
Mn(II) Aminocarboxylate Varies nih.gov
Various divalent metals 3,5-Dinitrosalicylic acid Varies researchgate.net
Cu(II) Amine 2 x 10^4 (stepwise) youtube.com

This table provides examples of stability constants for metal complexes with ligands containing functional groups similar to those in this compound, indicating the potential for strong metal-ligand interactions.

Host-Guest Interactions and Molecular Recognition in Chiral Supramolecular Systems

The development of synthetic hosts capable of selectively binding guest molecules is a major goal of supramolecular chemistry. Chiral recognition, where a chiral host preferentially binds one enantiomer of a chiral guest over the other, is of particular importance for applications in enantioselective sensing and separation. rsc.orgpku.edu.cn The structural features of this compound, namely its chirality and multiple hydrogen bonding sites, make it a promising candidate for the construction of such systems.

Supramolecular hosts based on aminophenol derivatives can utilize a combination of hydrogen bonding, π-π stacking, and electrostatic interactions to bind guest molecules. The chiral center in this compound can create a specific three-dimensional binding pocket, leading to diastereomeric host-guest complexes with different stabilities. This difference in stability is the basis for enantioselective recognition.

For example, a hydrogen-bonded amide macrocycle has been shown to serve as an effective host for the chiroptical sensing of amino acid derivatives. nih.gov The binding affinities were found to be influenced by the nature of the guest molecule, with aromatic substituents on the guest leading to stronger binding. nih.gov In a similar vein, supramolecular assemblies of this compound could potentially recognize and bind chiral guest molecules, with the selectivity being tunable by modifying the substitution pattern on the aromatic ring.

Table 3: Representative Binding Constants in Chiral Host-Guest Systems

Host Guest Binding Constant (Ka, M-1) Reference
Cyclo iupac.orgaramide L-Phenylalanine methyl ester hydrochloride (3.81 ± 0.03) x 10^3 nih.gov
Cyclo iupac.orgaramide L-Tryptophan methyl ester hydrochloride (2.82 ± 0.01) x 10^3 nih.gov
Cyclo iupac.orgaramide L-Serine methyl ester hydrochloride (5.60 ± 0.01) x 10^2 nih.gov

This table showcases binding constants from a chiral host-guest system, illustrating the magnitude of interactions that could be expected in systems involving this compound.

Design and Characterization of Helical Supramolecular Assemblies

Helicity is a fundamental manifestation of chirality in nature, evident in structures like the DNA double helix and α-helical proteins. The creation of synthetic helical supramolecular polymers is a vibrant area of research, with potential applications in catalysis, materials science, and chiroptical devices. nih.govnih.govresearchgate.netnih.gov The chiral nature of this compound makes it an ideal building block for the design of such helical assemblies.

The self-assembly of chiral molecules can lead to the formation of helical structures through a process of chirality transfer from the molecular to the supramolecular level. nih.gov This can be achieved through various non-covalent interactions, including hydrogen bonding and metal coordination. For instance, the salt pair of a dendritic carboxylic acid and an enantiopure amino alcohol has been shown to stack via hydrogen bonds to form a helical polymer, with the handedness of the helix determined by the stereochemistry of the amino alcohol. nih.gov

The characterization of these helical assemblies often involves techniques such as circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. nih.govnih.gov A helical structure will typically exhibit a characteristic CD spectrum, providing information about its handedness and conformation. The amplification of chirality, where a small enantiomeric excess in the monomer units leads to a large preference for one helical sense in the polymer, is a key phenomenon in these systems.

Table 4: Illustrative Parameters of Helical Supramolecular Polymers

This table presents examples of parameters used to characterize helical supramolecular polymers, which would be relevant for studying assemblies of this compound.

Emerging Research Frontiers and Future Directions for Aminophenolic Ethylamines

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Synthesis and Property Prediction

Furthermore, ML algorithms are increasingly used for de novo drug design and property prediction. By learning the relationships between molecular structure and biological activity or physicochemical properties, ML can identify novel aminophenolic ethylamine (B1201723) derivatives with desired characteristics. For example, a model could be trained to predict the antioxidant potential or specific receptor binding affinity of analogues of 4-[(1-Aminoethyl)amino]phenol, guiding synthetic efforts towards compounds with enhanced therapeutic potential. researchgate.net The use of deep neural networks (DNNs) has shown particular promise in predicting the cytotoxicity of phenols with high precision, an approach that could be extended to aminophenolic ethylamines. researchgate.net

Table 1: Potential AI/ML Applications in the Synthesis and Study of this compound

Application AreaPotential ImpactIllustrative AI/ML Tool
Retrosynthesis Planning Suggest novel and efficient synthetic routes.AI-driven retrosynthesis software can propose disconnections based on learned reaction rules. chemcopilot.com
Reaction Optimization Predict optimal reaction conditions for yield and selectivity.Bayesian optimization algorithms can efficiently explore the reaction space.
Property Prediction Forecast biological activity, toxicity, and physicochemical properties.Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms. researchgate.net
Spectroscopic Analysis Assist in the interpretation of complex spectral data for structural elucidation.ML models can be trained to recognize patterns in NMR or Mass Spectra. nsf.govyoutube.com

Exploration of Novel Reactivity Modes and Synthetic Transformations

The development of novel synthetic reactions is paramount to accessing new chemical space. For this compound, research into new reactivity modes for aminophenols will be crucial for its efficient and selective synthesis. The reactivity of aminophenols can be complex due to the presence of two nucleophilic groups, the amino and the hydroxyl moieties. researchgate.net The preferred site of reaction often depends on the reaction conditions. researchgate.net

Recent advances in catalysis offer promising avenues. For instance, the development of orthogonal catalyst systems, such as copper- and palladium-based catalysts, allows for the selective N- or O-arylation of aminophenols, a strategy that could be adapted for the synthesis of derivatives of this compound. acs.org Furthermore, novel cascade reactions, such as the Cu-catalyzed nsf.govmdpi.com-rearrangement—oxa-Michael addition, provide efficient routes to substituted aminophenol derivatives. nih.gov

The inherent chirality of the 1-aminoethyl group in this compound also opens up possibilities for stereoselective transformations. Research into chiral catalysts that can control the stereochemistry of reactions involving the aminoethyl side chain would be a significant area of future investigation.

Innovations in Sustainable Synthesis and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of aminophenols has traditionally relied on methods that are not environmentally benign, such as the reduction of nitrophenols with iron in acidic media. wikipedia.orgchemicalbook.com

Modern approaches are focusing on more sustainable alternatives. Catalytic hydrogenation using noble metal catalysts is a more environmentally friendly method for the reduction of nitrophenols. chemicalbook.com The use of nanocatalysts, such as copper oxide nanoparticles, for the reduction of nitrophenols to aminophenols represents a significant step towards greener synthesis. tandfonline.com These methods often offer high efficiency and selectivity under milder conditions.

Another promising avenue is the use of biomass-derived starting materials. For example, hydroquinone (B1673460), which can be obtained from the depolymerization of lignin, is a potential green precursor for 4-aminophenol (B1666318) and, by extension, for this compound. tandfonline.com The development of efficient amination strategies for such bio-based feedstocks is an active area of research. Solid-state polymerization and mechanochemical methods are also being explored as solvent-free, eco-friendly alternatives for the synthesis of aminophenol-based polymers. researchgate.net

Table 2: Comparison of Synthetic Routes to Aminophenols

Synthetic RouteTraditional Method (e.g., Iron-Acid Reduction)Emerging Green Method (e.g., Catalytic Hydrogenation)
Starting Material NitroaromaticsNitroaromatics, Bio-based phenols
Reagents Stoichiometric iron, strong acidsCatalytic amounts of metal (e.g., Pd, Cu), H₂ gas
Byproducts Large amounts of iron saltsMinimal, often water
Environmental Impact High E-factor, hazardous wasteLower E-factor, more benign

Development of Advanced Spectroscopic and Computational Characterization Methodologies

The unambiguous characterization of novel molecules is a cornerstone of chemical research. For a compound like this compound, a combination of advanced spectroscopic and computational techniques would be essential for its structural elucidation and the study of its properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) would be critical for determining the connectivity of the atoms in the molecule. Mass spectrometry (MS), particularly with soft ionization techniques, would confirm the molecular weight and provide information on fragmentation patterns. Infrared (IR) spectroscopy would be used to identify the characteristic functional groups, such as the O-H and N-H stretching vibrations. mdpi.comuctm.edu

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of this compound. Theoretical calculations can aid in the interpretation of experimental spectra and predict the molecule's reactivity. For instance, computational studies can help to understand the relative nucleophilicity of the amino and hydroxyl groups under different conditions.

The application of machine learning to the analysis of spectroscopic data is an emerging trend. nsf.gov ML algorithms can be trained to identify subtle features in spectra that correlate with specific structural motifs or properties, potentially accelerating the characterization process. youtube.com

Q & A

Q. What synthetic routes are commonly employed to prepare 4-[(1-aminoethyl)amino]phenol, and how are intermediates characterized?

The synthesis of this compound often involves hydroamination or decarboxylation reactions. For example, in lignin platform molecule studies, 4-vinylphenol undergoes Markovnikov hydroamination with dimethylamine to form 4-[1-(dimethylamino)ethyl]phenol , which can be further reduced or modified . Key intermediates like 4-vinylphenol and 4-(1-aminoethyl)phenol are tracked using gas chromatography (GC) and mass spectrometry (MS). Structural confirmation of intermediates and final products relies on NMR (¹H, ¹³C) , IR spectroscopy , and ESI-MS to verify functional groups and molecular masses .

Q. What spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, amine protons at δ 1.5–3.0 ppm). ¹³C NMR confirms carbon backbone integrity .
  • IR Spectroscopy : Peaks near 3300 cm⁻¹ (N–H stretch) and 1600 cm⁻¹ (C=C aromatic) validate functional groups .
  • Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., m/z 137 for C₈H₁₁NO) and fragmentation patterns .
  • HPLC/GC : Quantifies purity and detects side products like 4-ethylphenol , a common byproduct in hydroamination reactions .

Advanced Research Questions

Q. How do reaction conditions influence the cleavage of Caromatic–C bonds in lignin derivatives like this compound, and how are intermediates analyzed?

In lignin depolymerization studies, temperature , catalysts , and solvent systems critically impact bond cleavage. For example:

  • Ammonia increases coumaric acid yield by 52.1% via enhanced decarboxylation .
  • Dimethylamine (DMA) promotes C–C bond cleavage in 4-(1-aminoethyl)phenol , boosting phenol yield from 5.3% to 85.3% .
    Intermediates like 4-vinylphenol and 4-(1-aminoethyl)phenol are identified using GC-MS and time-resolved in-situ FTIR , while control experiments (e.g., substrate reactivity tests) resolve mechanistic ambiguities .

Q. What role does this compound play in asymmetric catalysis, and how is its stereochemical configuration determined?

Chiral aminophenols, including derivatives of this compound, act as ligands or catalysts in asymmetric synthesis. For example, chiral aminophenol-metal complexes enable enantioselective C–C bond formation. Stereochemical configuration is determined via:

  • X-ray crystallography : SHELX software refines crystal structures, revealing intramolecular hydrogen bonds (e.g., O–H⋯N) and dihedral angles critical for chiral induction .
  • Circular Dichroism (CD) : Measures optical activity to confirm enantiomeric excess .

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

  • Density Functional Theory (DFT) : Calculates transition-state energies for hydroamination or bond cleavage pathways .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., DMA solvation enhancing bond cleavage) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reaction yields when synthesizing this compound under varying conditions?

  • Control Experiments : Isolate variables (e.g., test DMA’s role independently) to identify yield-limiting steps .
  • Kinetic Profiling : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy to detect side reactions.
  • Statistical Design (DoE) : Optimize parameters (temperature, pH) using response surface methodology .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Use chiral auxiliaries (e.g., tartaric acid) to stabilize crystal packing .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed-solvent systems.
  • SHELXL Refinement : Resolve disorder in asymmetric units, as seen in 4-[(E)-(4-nitrobenzylidene)amino]phenol crystals with 0.67:0.33 occupancy ratios .

Applications and Future Directions

Q. What are the potential biological applications of this compound derivatives?

  • Antimicrobial Agents : Derivatives with thiazine or benzylidene moieties show activity against Gram-positive bacteria .
  • Enzyme Inhibitors : Aminoethyl groups enable hydrogen bonding with catalytic residues in hydrolases or oxidoreductases .

Q. What gaps exist in current research on this compound, and what future studies are needed?

  • Mechanistic Elucidation : Detailed kinetic studies of hydroamination/decarboxylation pathways.
  • Ecotoxicology : Assess biodegradability and bioaccumulation potential using OECD guidelines .
  • Biocatalytic Synthesis : Explore enantioselective enzymes (e.g., aminotransferases) for greener production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.